Isononyl mercaptoacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84051-96-7 |
|---|---|
Molecular Formula |
C11H22O2S |
Molecular Weight |
218.36 g/mol |
IUPAC Name |
7-methyloctyl 2-sulfanylacetate |
InChI |
InChI=1S/C11H22O2S/c1-10(2)7-5-3-4-6-8-13-11(12)9-14/h10,14H,3-9H2,1-2H3 |
InChI Key |
NAKWOGACFRMZIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOC(=O)CS |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering of Isononyl Mercaptoacetate
Precursor Chemistry and Feedstock Considerations
The quality and synthesis routes of the precursors, mercaptoacetic acid and isononyl alcohol, are fundamental to the successful and efficient production of isononyl mercaptoacetate (B1236969).
Mercaptoacetic Acid (Thioglycolic Acid) Synthesis Routes
Mercaptoacetic acid, also known as thioglycolic acid (TGA), is a crucial raw material. The most common commercial method for its preparation involves the reaction of sodium or potassium chloroacetate (B1199739) with an alkali metal hydrosulfide (B80085) in an aqueous medium. wikipedia.org This reaction is typically followed by acidification to yield thioglycolic acid, which is then purified, often through extraction and distillation. google.comatamanchemicals.com
Another established synthesis route involves the use of a Bunte salt, which is formed by the reaction of sodium thiosulfate (B1220275) with chloroacetic acid. The subsequent hydrolysis of this Bunte salt produces thioglycolic acid. wikipedia.org
A patented process describes the reaction of alpha-sodio-sodium acetate (B1210297) with sulfur in a solvent like toluene (B28343) at temperatures between 100 to 250 °C. The resulting sodium salt of thioglycolic acid is then hydrolyzed to produce the final product. google.com
Furthermore, research has explored continuous processes for TGA synthesis. One such method utilizes a combination of a continuous stirred-tank reactor and a tubular reactor, reacting chloroacetic acid and sodium hydrosulfide. researchgate.net This approach allows for better control over reaction conditions and can lead to high yields. researchgate.net A process has also been developed that can utilize a mixture of monochloroacetic and dichloroacetic acids as a feedstock, offering a more economical production method. google.com
Table 1: Comparison of Mercaptoacetic Acid Synthesis Routes
| Synthesis Route | Key Reactants | Key Process Steps | Noteworthy Aspects |
| Chloroacetate & Hydrosulfide | Sodium/Potassium Chloroacetate, Alkali Metal Hydrosulfide | Reaction in aqueous medium, followed by acidification and purification. wikipedia.orggoogle.comatamanchemicals.com | Most common commercial method. Can be adapted for continuous processing. researchgate.net |
| Bunte Salt Hydrolysis | Sodium Thiosulfate, Chloroacetic Acid | Formation of a Bunte salt intermediate, followed by hydrolysis. wikipedia.org | An alternative established method. |
| Alpha-Sodio-Sodium Acetate & Sulfur | Alpha-Sodio-Sodium Acetate, Sulfur | Reaction in a solvent at elevated temperatures, followed by hydrolysis. google.com | A patented process offering a different synthetic pathway. |
Isononyl Alcohol and Related Alkyl Chain Sources
Isononyl alcohol is a nine-carbon primary alcohol that exists as a mixture of isomers. wikipedia.org The predominant industrial production method is the hydroformylation (oxo process) of octene isomers, followed by hydrogenation of the resulting isononyl aldehyde to produce isononyl alcohol. wikipedia.orggoogle.comatamanchemicals.comresearchgate.net The octenes themselves are typically produced through the dimerization of butenes. wikipedia.orgatamanchemicals.com
Historically, the oxo process for producing isononyl alcohol utilized a high-pressure cobalt-based catalyst. matthey.com However, modern processes have largely shifted to a low-pressure rhodium-based catalyst system, which offers significant advantages, including lower capital costs, reduced byproduct formation, and a smaller environmental footprint due to lower catalyst usage. matthey.com
An alternative patented method for preparing isononyl alcohol involves the Prins reaction of isooctene with formaldehyde, followed by hydrogenation of the resulting isononyl enol. google.com
Esterification Processes and Optimized Reaction Conditions
The core of isononyl mercaptoacetate synthesis is the esterification reaction between mercaptoacetic acid and isononyl alcohol. The efficiency of this reaction is highly dependent on the chosen technique, catalytic system, and process parameters.
Batch and Continuous Esterification Techniques
Both batch and continuous processes are employed for the esterification of mercaptoacetic acid.
Batch Esterification: In a conventional batch process, all reactants, including the alcohol and carboxylic acid, are charged into a reactor at the start of the cycle. google.com The reaction is then heated, often in the presence of a catalyst. A key challenge in batch esterification is the removal of water, a byproduct of the reaction, which can inhibit the forward reaction and limit the final yield. masterorganicchemistry.com Techniques like azeotropic distillation using a Dean-Stark trap are often employed to continuously remove water and drive the reaction to completion. masterorganicchemistry.com
Continuous Esterification: Continuous processes offer advantages in terms of consistent product quality and higher throughput. In the context of mercaptoacetate esters, a continuous process has been described where the esterification is carried out in the presence of an excess of the alcohol. google.com The water formed during the reaction is continuously removed azeotropically under vacuum. google.com This method helps to maintain a low residual water concentration in the reaction mixture, which is crucial for achieving high conversion rates. google.com Some processes may utilize multiple reactors in series to optimize the reaction conditions at different stages of conversion. google.com For instance, a method for preparing isooctyl mercaptoacetate involves continuous and uniform mixing of reactants, followed by multi-stage continuous extraction and a continuous esterification step. google.com
Catalytic Systems and Reaction Kinetics
The esterification of mercaptoacetic acid is typically an acid-catalyzed reaction. Strong mineral acids are effective catalysts. researchgate.net Commonly used catalysts for the synthesis of mercaptoacetate esters include:
Sulfuric acid
Methanesulfonic acid
Benzenesulfonic acid
p-Toluenesulfonic acid google.comgoogle.com
The Fischer esterification, the classic acid-catalyzed esterification of a carboxylic acid with an alcohol, is an equilibrium-controlled process. masterorganicchemistry.commasterorganicchemistry.com The reaction mechanism involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, and/or the water is removed as it is formed. masterorganicchemistry.comresearchgate.net
Process Parameters and Yield Optimization
Optimizing process parameters is critical for maximizing the yield and purity of this compound. Key parameters include:
Temperature: Esterification reactions are typically conducted at elevated temperatures to increase the reaction rate. For the synthesis of similar mercaptoacetate esters, temperatures in the range of 80°C to 140°C are common. google.comgoogle.com
Pressure: The reaction can be carried out under vacuum to facilitate the azeotropic removal of water at lower temperatures. google.comgoogle.com
Reactant Molar Ratio: Using an excess of isononyl alcohol can shift the reaction equilibrium to favor the formation of the ester product. masterorganicchemistry.comgoogle.com Molar ratios of alcohol to mercaptocarboxylic acid between 1.1 and 1.4 have been reported for continuous processes. google.com
Catalyst Concentration: The amount of catalyst used is a balance between achieving a desirable reaction rate and minimizing potential side reactions and downstream purification challenges. Catalyst concentrations in the range of 0.02 to 0.5 wt% have been documented for the synthesis of isooctyl mercaptoacetate. google.com
Water Removal: Maintaining a very low concentration of water in the reaction mixture is crucial for achieving high yields. In continuous processes, the residual water concentration is often kept below 0.5% by weight, and in some cases, below 0.05% in the final stages. google.com
Table 2: Optimized Reaction Conditions for Mercaptoacetate Ester Synthesis
| Parameter | Typical Range/Value | Rationale |
| Temperature | 80 - 140 °C google.comgoogle.com | To increase reaction rate. |
| Pressure | Vacuum (e.g., 0.08 - 0.1 Mpa absolute) google.com | Facilitates azeotropic removal of water. |
| Alcohol/Acid Molar Ratio | 1.1 - 1.4 google.com | Shifts equilibrium to favor ester formation. |
| Catalyst Concentration | 0.02 - 0.5 wt% google.com | To achieve a sufficient reaction rate. |
| Residual Water | < 0.5 wt%, ideally < 0.05 wt% google.com | To drive the reaction to completion. |
By carefully controlling these precursor synthesis routes and esterification conditions, manufacturers can produce this compound with high purity and yield, meeting the demands of its various industrial applications.
Purification and Isolation Strategies in Laboratory and Industrial Scale
The purification and isolation of this compound are critical steps to ensure high purity of the final product, which is essential for its various industrial applications. The strategies employed can be broadly categorized into laboratory and industrial scales, with the latter often involving continuous processes for efficiency and cost-effectiveness. The primary methods utilized include extraction, washing, and distillation, often in combination, to remove unreacted starting materials, catalysts, and byproducts.
On an industrial scale, the production of mercaptoacetate esters like this compound typically follows the esterification of thioglycolic acid with the corresponding alcohol. The subsequent purification process is multi-staged. A common approach involves an initial washing step to neutralize the acidic catalyst and remove water-soluble impurities. This is followed by distillation under reduced pressure to separate the desired ester from lower and higher boiling point components.
One patented method for a similar compound, isooctyl mercaptoacetate, details a comprehensive purification protocol that is analogous to what would be used for this compound. This process begins after the initial esterification reaction. The crude product undergoes a series of purification steps to achieve a high-purity final product.
A multi-stage continuous extraction process may be employed, using the reactant alcohol (e.g., isooctyl alcohol for isooctyl mercaptoacetate) as the extraction agent. google.com This is followed by continuous esterification and then purification via multi-stage flash evaporation at elevated temperatures. google.com This integrated approach improves product yield and purity. google.com
Another detailed industrial process for isooctyl mercaptoacetate involves a sequence of washing and distillation. google.com The crude esterifying liquid is first washed, and then subjected to a multi-stage distillation process. google.com This process carefully separates low boiling impurities, recovers unreacted alcohol for recycling, and finally isolates the high-purity mercaptoacetate ester. google.com The progress of purification is monitored at each stage using gas chromatography to ensure the final product meets the required specifications, typically a purity of 99.5% or greater. google.com
A similar purification strategy is described for isononyl isononanoate, which, while a different ester, follows a comparable logic of synthesis and purification. The crude product is neutralized with a sodium bicarbonate or sodium carbonate solution, washed with water, and then the organic layer is subjected to distillation under reduced pressure to collect the desired product fraction. google.com
The following tables summarize the operational parameters and achievable purity levels for the purification of mercaptoacetate esters based on industrial methodologies.
Table 1: Industrial Purification Parameters for Mercaptoacetate Esters
| Purification Step | Parameter | Value | Reference |
| Extraction | Extraction Agent | Isooctyl Alcohol | google.com |
| Acidifying Fluid to Alcohol Ratio (v/v) | 1:0.5 to 1:1.5 | google.com | |
| Extraction Stages | 3-8 grade eddy current continuous extraction | google.com | |
| Esterification & Flash Evaporation | Esterification Vacuum | 0.08 - 0.1 Mpa | google.com |
| Esterification Temperature | 80°C - 140°C | google.com | |
| Flash Evaporation Temperature | 150°C - 260°C | google.com | |
| Distillation (Multi-stage) | |||
| Low Boiling Impurity Removal (Top Temp) | 60°C - 90°C | google.com | |
| Low Boiling Impurity Removal (Kettle Temp) | 120°C - 130°C | google.com | |
| Alcohol Recovery (Top Temp) | 100°C - 110°C | google.com | |
| Alcohol Recovery (Kettle Temp) | 130°C - 140°C | google.com | |
| Final Product Distillation (Top Temp) | 110°C - 120°C | google.com | |
| Final Product Distillation (Kettle Temp) | 140°C - 150°C | google.com | |
| Distillation Vacuum | ≤ -0.09 Mpa | google.com |
Table 2: Purity Levels Achieved During Isooctyl Mercaptoacetate Purification
| Purification Stage | Isooctyl Mercaptoacetate Content (%) | Reference |
| Esterifying Liquid | 60 - 65 | google.com |
| Crude Product (after washing) | 65 - 70 | google.com |
| Distillate (Early Stage) | 80 - 85 | google.com |
| Distillate (Mid-Stage) | 99 - 99.50 | google.com |
| Final Product (Latter Stage Distillate) | ≥ 99.50 | google.comgoogle.com |
For laboratory-scale purification, the principles remain the same but are typically performed using batch processes. After the esterification reaction, the mixture is cooled and transferred to a separatory funnel. It is washed with a basic solution, such as sodium bicarbonate, to neutralize the acid catalyst, followed by washing with water and then brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. Finally, the product is purified by vacuum distillation to separate the this compound from any remaining starting materials or byproducts. The purity of the fractions is typically assessed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactivity and Mechanistic Investigations of Isononyl Mercaptoacetate
Thiol Group (-SH) Reactivity in Organic Transformations
The sulfhydryl or thiol group (-SH) is the primary center of reactivity in many of isononyl mercaptoacetate's applications. Its chemistry is characterized by the nucleophilicity of the sulfur atom, its susceptibility to redox processes, and its ability to coordinate strongly with metal ions.
The sulfur atom of the thiol group is a potent nucleophile, readily participating in addition reactions with a variety of electrophilic substrates. This reactivity is central to its function in many organic syntheses and industrial processes. The general mechanism involves the attack of the nucleophilic sulfur on an electron-deficient carbon, leading to the formation of a new carbon-sulfur bond. masterorganicchemistry.comyoutube.com
A primary example is the nucleophilic addition of the thiol to carbonyl compounds, such as aldehydes and ketones. masterorganicchemistry.com In this reaction, the thiol attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. youtube.com This reaction is often catalyzed by either acid or base.
Base-catalyzed addition: A base deprotonates the thiol to form a more nucleophilic thiolate anion (RS⁻), which then attacks the carbonyl carbon.
Acid-catalyzed addition: An acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the neutral thiol.
This type of addition reaction is crucial in the formation of thioacetals and thioketals, which are valuable protecting groups in organic synthesis. The inherent nucleophilicity of the thiol group makes it highly effective in these transformations. researchgate.net
The thiol group is redox-active, meaning it can undergo oxidation and reduction reactions. The most common redox reaction for thiols is their oxidation to form a disulfide bond (R-S-S-R). libretexts.orgwikipedia.org This transformation involves the coupling of two thiol molecules with the removal of two hydrogen atoms. libretexts.org
2 R-SH ⇌ R-S-S-R + 2H⁺ + 2e⁻
This interconversion is a fundamental process in both synthetic and biological chemistry. libretexts.org
Oxidation (Disulfide Formation): The oxidation of isononyl mercaptoacetate (B1236969) can be achieved using a range of mild oxidizing agents. Reagents like iodine (I₂) or hydrogen peroxide (H₂O₂) can facilitate the formation of the corresponding diisononyl di(mercaptoacetate) disulfide. wikipedia.org In the presence of oxygen, especially with metal catalysts, autoxidation can also occur. wikipedia.org The ease of this oxidation increases in the presence of a base. researchgate.net
Reduction (Disulfide Cleavage): The reverse reaction, the cleavage of a disulfide bond back to two thiol groups, is a reduction process. This is typically accomplished using reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) in a process known as thiol-disulfide exchange. libretexts.org This reaction proceeds through a series of Sₙ2-like displacement steps where a thiol attacks one of the sulfur atoms of the disulfide bond. libretexts.org
The redox potential of the thiol/disulfide couple is a critical parameter that determines the equilibrium position under various conditions. nih.gov This reversible redox chemistry is fundamental to applications where controlled cross-linking and de-cross-linking are required.
The sulfur atom of the thiol group is a soft Lewis base, enabling it to act as a powerful ligand for soft Lewis acidic metal ions. This property is extensively utilized in the field of organometallic chemistry and is the basis for the use of this compound as a heat stabilizer for polymers like PVC.
In this application, this compound reacts with organotin compounds, such as dialkyltin dichlorides (R'₂SnCl₂), to form stable tin-sulfur bonds. The reaction displaces the chloride ligands, resulting in the formation of dialkyltin di(this compound).
R'₂SnCl₂ + 2 HSCH₂COOC₉H₁₉ → R'₂Sn(SCH₂COOC₉H₁₉)₂ + 2 HCl
These organotin mercaptides are highly effective at preventing the thermal degradation of PVC. The tin-sulfur bond is key to this stabilizing effect, as the mercaptide ligand can displace labile chlorine atoms on the PVC polymer chain that are sites for degradation initiation. The organometallic complex essentially "repairs" defects in the polymer structure. The general field of organometallic chemistry involves a wide array of metal-ligand interactions, with ligands being classified based on their electron-donating properties. uomustansiriyah.edu.iquomustansiriyah.edu.iqlibretexts.orgmjfbhatkuli.org
Ester Group (-COOR) Reactivity and Hydrolytic Pathways
The ester group in this compound exhibits its own characteristic reactivity, primarily centered around the electrophilic nature of the carbonyl carbon. These reactions include transesterification and hydrolysis, which involve the cleavage of the ester linkage.
Transesterification is a process in which the isononyl alcohol portion of the ester is exchanged with a different alcohol. nih.gov This reaction is an equilibrium process and is typically catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium methoxide). researchgate.net
HSCH₂COOC₉H₁₉ + R'OH ⇌ HSCH₂COOR' + C₉H₁₉OH
To drive the reaction toward the desired product, an excess of the reactant alcohol (R'OH) is often used, or the leaving alcohol (isononyl alcohol) is removed from the reaction mixture as it forms. nih.gov The choice of catalyst can influence the reaction rate and selectivity. Lewis acids and various metal complexes have also been shown to be effective catalysts for transesterification. researchgate.net The reactivity can be influenced by the steric hindrance of both the ester's alcohol group and the incoming alcohol. amelica.org
Table 1: Common Catalysts for Transesterification Reactions
| Catalyst Type | Examples | Mechanism |
|---|---|---|
| Brønsted Acid | H₂SO₄, HCl, p-TsOH | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |
| Brønsted Base | NaOCH₃, K₂CO₃ | Deprotonates the incoming alcohol to form a more nucleophilic alkoxide. |
| Lewis Acid | Tin(II) chloride, Titanium(IV) isopropoxide | Coordinates to the carbonyl oxygen, activating the carbonyl group toward nucleophilic attack. |
| Organometallic | Yttrium complexes, Lanthanide complexes | Can act as Lewis acids or form active metal alkoxide intermediates. researchgate.net |
The ester group of this compound can be cleaved through hydrolysis, which is the reaction with water to form mercaptoacetic acid and isononyl alcohol. This process can occur under acidic, basic, or neutral conditions, although it is typically very slow without a catalyst.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which activates the carbonyl carbon for nucleophilic attack by a water molecule. This is a reversible equilibrium process. The mechanism typically proceeds through acyl-oxygen cleavage, where the bond between the carbonyl carbon and the ester oxygen is broken. ic.ac.uk
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbonyl carbon. This reaction is irreversible because the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive toward the leaving alkoxide. amelica.org
In rare cases, particularly with esters that can form stable carbocations, cleavage can occur via an alkyl-oxygen bond scission. ic.ac.uk For this compound, which involves a secondary alcohol, the acyl-oxygen cleavage pathway is overwhelmingly favored under typical hydrolytic conditions. The study of ester hydrolysis mechanisms is a mature field, with detailed kinetic and isotopic labeling studies confirming these pathways. nih.gov
Table 2: Summary of Chemical Compound Names
| Compound Name |
|---|
| This compound |
| Mercaptoacetic acid |
| Isononyl alcohol |
| Diisononyl di(mercaptoacetate) disulfide |
| Dialkyltin dichloride |
| Dialkyltin di(this compound) |
| Aldehyde |
| Ketone |
| Thioacetal |
| Thioketal |
| Thiolate |
| Iodine |
| Hydrogen peroxide |
| Dithiothreitol (DTT) |
| β-mercaptoethanol (BME) |
| Polyvinyl chloride (PVC) |
| Sulfuric acid |
| p-Toluenesulfonic acid |
| Sodium methoxide |
| Water |
| Hydroxide |
Multi-Component Reactions and "Click Chemistry" Analogues Involving Mercaptoacetates
The field of synthetic chemistry has seen a significant shift towards methodologies that are efficient, atom-economical, and environmentally benign. In this context, multi-component reactions (MCRs) and "click chemistry" have emerged as powerful tools for the construction of complex molecular architectures. MCRs involve the combination of three or more starting materials in a single synthetic operation to afford a product that contains the essential parts of all the initial reactants. nih.govnih.govmdpi.com This approach offers considerable advantages over traditional linear syntheses by reducing the number of intermediate purification steps, saving time, and minimizing waste. nih.gov
"Click chemistry" is a concept introduced to describe reactions that are high-yielding, wide in scope, stereospecific, and generate only inoffensive byproducts. organic-chemistry.orglumiprobe.com These reactions are often characterized by their simplicity and the use of benign or easily removable solvents. organic-chemistry.org A key example of a reaction that embodies the principles of both MCRs and click chemistry involves the mercaptoacetate functional group.
While specific research on this compound in MCRs is not extensively detailed in the literature, the reactivity of the parent compound, mercaptoacetic acid, provides a well-established precedent. The principles governing the reactivity of mercaptoacetic acid in these transformations are directly applicable to its esters, such as this compound.
Mercaptoacetic Acid in Imine-Based Click Reactions
A notable example of a multi-component reaction that behaves as a "click reaction" analogue is the mercaptoacetic acid locking imine (MALI) reaction. researchgate.netrsc.orguliege.be This catalyst-free, three-component reaction typically involves an amine, an aldehyde, and mercaptoacetic acid. rsc.orguliege.bersc.org The reaction proceeds smoothly under mild conditions and is considered a green chemical process as it produces water as the only byproduct. researchgate.netrsc.org
The MALI reaction has been recognized for its efficiency and has been successfully employed in polymer chemistry for applications such as polymer chain-end modification and the linkage of two polymer chains. researchgate.netrsc.org The reaction's reliability, high yields, and operational simplicity have led to its classification as a clickable MCR. rsc.orgrsc.org
The key components and the resulting product of the MALI reaction are summarized in the table below.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Classification |
| Amine | Aldehyde | Mercaptoacetic Acid | 4-Thiazolidinone (B1220212) | Multi-component reaction, Click-like reaction |
This reaction highlights the utility of the mercaptoacetate moiety in advanced synthetic methodologies that prioritize efficiency and sustainability. The isononyl group in this compound would be retained as an ester on the final 4-thiazolidinone structure, potentially influencing properties such as solubility and steric hindrance.
Role and Mechanisms in Polymer Science and Engineering
Isononyl Mercaptoacetate (B1236969) as a Polymer Stabilizer
Isononyl mercaptoacetate is a crucial additive in the polymer industry, valued for its role as a heat stabilizer, especially for polyvinyl chloride (PVC). researchgate.net The inherent thermal instability of PVC at processing temperatures necessitates the inclusion of stabilizers to prevent its degradation. researchgate.net Organotin mercaptides, including those derived from this compound, are recognized for their high efficiency in this capacity. researchgate.netcore.ac.uk These stabilizers work by counteracting the degradation reactions that occur when the polymer is subjected to heat, thereby preserving its physical and chemical properties. researchgate.net
The primary function of these stabilizers is to inhibit dehydrochlorination, a process where hydrogen chloride (HCl) is eliminated from the polymer chain, leading to discoloration, embrittlement, and loss of mechanical strength. core.ac.uk this compound, as part of an organotin stabilizer system, plays a vital role in preventing this degradation cascade.
Mechanisms of Stabilization in Halogen-Containing Polymers (e.g., Polyvinyl Chloride)
The stabilization of halogen-containing polymers like PVC by this compound-based compounds involves a multi-faceted approach at the molecular level. These mechanisms are designed to interrupt the degradation process at its earliest stages.
One of the principal degradation pathways for PVC is the autocatalytic elimination of hydrogen chloride (HCl). core.ac.uk The released HCl can accelerate further degradation of the polymer. researchgate.net Organotin mercaptides, synthesized using this compound, act as effective acid scavengers. They neutralize the HCl as it is formed, thereby preventing this catalytic cycle of degradation. core.ac.ukslideshare.net The tin component of the stabilizer reacts with the HCl, effectively sequestering it and preventing it from causing further damage to the polymer matrix. slideshare.net This acid scavenging is a critical first line of defense in maintaining the integrity of the PVC during high-temperature processing.
Beyond simply neutralizing HCl, organotin mercaptides derived from this compound play a more proactive role in stabilizing PVC. The polymer chain of PVC contains labile chlorine atoms at defect sites which are particularly susceptible to initiating the dehydrochlorination process. core.ac.uk The organotin mercaptide stabilizer can substitute these reactive chlorine atoms with the mercaptide group from the this compound. core.ac.uk This substitution effectively replaces a weak point in the polymer structure with a more stable group that is not easily eliminated. core.ac.uk This modification of the polymer's structure at these reactive sites is a key mechanism for preventing the initiation of degradation.
Integration into Organotin Stabilizer Systems
This compound is rarely used in its pure form but is a critical component in the synthesis of highly effective organotin stabilizers. methyltin.comblueskyauxiliaries.com These complex systems are designed to offer comprehensive protection to the polymer.
This compound is a key reactant in the synthesis of various organotin mercaptides, such as methyltin mercaptide. methyltin.comgoogleapis.com The synthesis process typically involves reacting a methyltin chloride precursor, which can be a mixture of monomethyltin trichloride (B1173362) and dimethyltin (B1205294) dichloride, with this compound. googleapis.comgoogle.comgoogle.com
For instance, one method involves the reaction of methyltin chloride with isooctyl mercaptoacetate in the presence of an inorganic base and water. google.com Another patented process describes a two-step method where the methyltin chloride intermediates are first prepared and then reacted with isooctyl thioglycolate (an alternative name for isooctyl mercaptoacetate) to produce the final methyltin mercaptide stabilizer. google.com These resulting organotin compounds, such as methyltin bis(this compound) and dimethyltin bis(this compound), are the active stabilizing agents. googleapis.com
Table 1: Example Synthesis Parameters for Methyltin Mercaptide
| Parameter | Value/Range | Reference |
| Reactants | Methyltin chloride, Isooctyl mercaptoacetate | google.com |
| pH | 6-8 | google.com |
| Reaction Temperature (Step 1) | 30-60 °C | google.com |
| Reaction Time (Step 1) | 3-5 hours | google.com |
| Reaction Temperature (Step 2) | 40-80 °C | google.com |
| Reaction Time (Step 2) | 2-5 hours | google.com |
| Catalyst (Alternative Method) | Amine salt | google.com |
| Temperature (Alternative Method) | 160-250 °C | google.com |
| Pressure (Alternative Method) | 0.8-1.5 MPa | google.com |
This table presents a generalized overview based on patented synthesis methods. Actual industrial processes may vary.
The effectiveness of organotin stabilizers is often enhanced through synergistic interactions between different components within the stabilizer formulation. morressier.com For example, a mixture of monoalkyltin and dialkyltin mercaptides, both derived from this compound, can provide superior performance compared to either component alone. core.ac.uk
Research using 119Sn-NMR spectroscopy has shown that during PVC processing, dioctyltin (B90728) bis(2-ethylhexyl mercaptoacetate) is largely converted to its mono-chloro-thioester. morressier.com The presence of mono-alkyltin tri-thioesters can lead to ligand exchange reactions that regenerate the active stabilizer species, demonstrating a synergistic interplay between the different organotin components. morressier.com This synergy ensures a longer period of protection for the polymer during processing and its service life.
Photostabilization Mechanisms
The degradation of polymers when exposed to ultraviolet (UV) radiation, a process known as photo-oxidation, is a primary cause of material failure. This process involves the absorption of UV photons by chromophores within the polymer, leading to the formation of free radicals. canada.ca These highly reactive species initiate a cascade of chemical reactions that cleave polymer chains, resulting in undesirable changes such as discoloration, embrittlement, and loss of mechanical strength. canada.caontosight.ai
This compound can function as a photostabilizer through a radical scavenging mechanism. The thiol (-SH) group in the this compound molecule is capable of donating a hydrogen atom to terminate the reactive polymer radicals generated during photo-oxidation. canada.canih.gov This action interrupts the degradative chain reaction, converting the destructive radicals into stable, non-reactive species and thus preserving the polymer's integrity. Related sulfur-containing compounds have also been shown to function as UV absorbers and peroxide decomposers, suggesting that mercaptoacetates may offer multifaceted protection against photodegradation. arabjchem.orgresearchgate.net
This compound as a Chain Transfer Agent in Polymerization Processes
One of the most critical industrial applications of this compound is its use as a chain transfer agent (CTA) in free-radical polymerization. conicet.gov.arresearchgate.net This process is fundamental for manufacturing a wide array of materials, including synthetic rubbers, resins, and plastics. By incorporating a CTA like this compound into polymerization recipes for monomers such as styrene, acrylates, and methacrylates, manufacturers can effectively regulate the final properties of the polymer. arkema.comgoogle.com
Principles of Chain Transfer in Radical Polymerization
Free-radical polymerization proceeds through three main stages: initiation, propagation, and termination. bonlab.info Chain transfer is an additional mechanistic event where the activity of a growing polymer chain is intentionally terminated and transferred to another molecule, the chain transfer agent. youtube.com This process allows for the creation of a new radical, which can then initiate the growth of a new polymer chain.
In the case of this compound, the mechanism proceeds as follows:
A growing polymer radical (P•) abstracts the labile hydrogen atom from the thiol group (R-SH) of the this compound. researchgate.net
This reaction forms a stable, "dead" polymer chain (P-H) and a new thiyl radical (RS•). youtube.com
The newly formed thiyl radical (RS•) then reacts with a monomer molecule (M) to initiate a new polymer chain (RS-M•). youtube.com
Impact on Polymer Molecular Weight and Distribution
The primary and most direct impact of using this compound as a CTA is the reduction of the polymer's average molecular weight. capes.gov.br The final molecular weight is inversely proportional to the concentration of the CTA; a higher concentration of this compound results in shorter average polymer chains.
Furthermore, the use of a CTA significantly influences the molecular weight distribution, often referred to as the polydispersity index (PDI). Polymerization without a CTA can lead to a broad PDI, meaning the final product is a mixture of very long and very short chains. bonlab.info By facilitating a more controlled termination and re-initiation process, this compound helps produce polymers with a narrower molecular weight distribution (a PDI closer to 1). arkema.com This increased uniformity in chain length is crucial as it leads to more predictable and reliable material properties, including improved processability and enhanced mechanical performance. arkema.com The high reactivity of nonyl mercaptans makes them particularly effective in achieving low polydispersity. conicet.gov.ar
Quantitative Analysis of Chain Transfer Constants (Cₛ values)
Cₛ = kₜᵣ / kₚ
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Cₛ) | Source |
|---|---|---|---|---|
| n-Dodecyl Mercaptan (NDM) | Styrene | 60 | 13.6 | sco-sakai-chem.com |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 60 | 13.0 | sco-sakai-chem.com |
| Octylthioglycolate (OTG) | Styrene | 60 | 12.9 | sco-sakai-chem.com |
| n-Dodecyl Mercaptan (NDM) | Methyl Methacrylate (MMA) | 60 | 1.25 | sco-sakai-chem.com |
| tert-Dodecyl Mercaptan (TDM) | Methyl Methacrylate (MMA) | 60 | 1.36 | sco-sakai-chem.com |
| Octylthioglycolate (OTG) | Methyl Methacrylate (MMA) | 60 | 1.21 | sco-sakai-chem.com |
Applications in Controlled Polymer Architectures
The ability to precisely control molecular weight and its distribution makes this compound a valuable tool in the synthesis of polymers with tailored architectures. specificpolymers.com In industrial settings, particularly in emulsion polymerization, it is used to produce latexes with specific molecular weights and narrow polydispersity, which is essential for applications such as adhesives, coatings, and rheology modifiers. conicet.gov.ararkema.com
By managing the growth of polymer chains, CTAs like this compound are integral to creating more complex polymer structures. While not a reversible deactivation agent itself, its role in conventional radical polymerization is a cornerstone of controlled polymer synthesis. This control is fundamental to producing a variety of architectures, from simple linear chains to more intricate branched or star-shaped polymers, enabling the design of materials with highly specific performance characteristics. specificpolymers.comresearchgate.net
Advanced Analytical Methodologies for Isononyl Mercaptoacetate and Its Derivatives
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For isononyl mercaptoacetate (B1236969), both gas and liquid chromatography are pivotal in quality control and research.
Gas Chromatography (GC) with Various Detectors (e.g., FID)
Gas chromatography (GC) is a powerful tool for analyzing volatile compounds like isononyl mercaptoacetate. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. youtube.com The Flame Ionization Detector (FID) is a commonly used detector for this purpose, offering high sensitivity towards organic compounds. youtube.comjsmcentral.org
In the production of mercaptoacetate esters, such as the closely related isooctyl mercaptoacetate, GC-FID is employed for in-process quality control. google.com This method allows for the rapid and accurate determination of the main component's content in reaction solutions, intermediates, and the final product. google.com By monitoring the reaction progress, parameters like reaction time can be optimized to ensure a high-purity product, with finished products often required to have a purity of 99.50% or greater. google.com
The general principle of GC-FID involves injecting a vaporized sample into a column. youtube.com An inert carrier gas, such as helium or nitrogen, transports the sample through the column where separation occurs. jsmcentral.org Compounds with less affinity for the stationary phase travel faster and elute first. youtube.com As the separated components exit the column, they are combusted in a hydrogen-air flame. This combustion produces ions, generating a current between two electrodes that is proportional to the amount of organic compound present. youtube.com The resulting signal is recorded as a peak in a chromatogram, where the peak's area corresponds to the analyte's concentration. youtube.com
Below is a table summarizing typical GC-FID conditions that could be adapted for the analysis of this compound, based on methods for similar compounds.
| Parameter | Typical Value | Purpose |
| Column | (1%-phenyl)-methylpolysiloxane (e.g., HP-1), 30 m x 0.25 mm, 0.25 µm film | Separation of analytes based on polarity and boiling point. |
| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |
| Flow Rate | 1.0 - 1.2 mL/min | Affects separation efficiency and analysis time. |
| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Detector (FID) Temp | 275 - 300 °C | Prevents condensation and ensures efficient ionization. |
| Oven Program | Initial Temp: 70°C, ramp to 160-280°C | Controls the separation by manipulating analyte volatility. |
| Injection Mode | Split | Used for concentrated samples to avoid column overload. |
This table presents a generalized set of parameters. Method optimization is required for specific applications.
Liquid Chromatography Approaches
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for less volatile or thermally sensitive compounds. It separates components based on their interactions with a solid stationary phase and a liquid mobile phase.
For thiols and their esters, reversed-phase HPLC (RP-HPLC) is a common approach. sielc.comnih.gov In this mode, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent such as acetonitrile (B52724) or methanol. sielc.comsielc.com For compounds like this compound, which possess both nonpolar (isononyl chain) and moderately polar (ester and thiol groups) characteristics, RP-HPLC is highly effective.
Analysis of related compounds like cyclohexyl mercaptoacetate can be achieved using a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Formic acid is often preferred for its compatibility with mass spectrometry (MS) detection. sielc.comsielc.com For enhanced detection of thiol-containing compounds that lack a strong UV chromophore, pre-column derivatization can be employed. nih.gov For instance, thiols can be reacted with a reagent like ethacrynic acid to form adducts that are easily detectable by UV-Vis detectors. nih.gov
The selection of the detector is crucial. A UV-Vis detector is standard, but for compounds with low UV absorbance, a Charged Aerosol Detector (Corona-CAD) or an Evaporative Light Scattering Detector (ELSD) can provide more universal and sensitive detection. bohrium.com
A representative HPLC method for this compound could involve the following conditions:
| Parameter | Typical Value | Purpose |
| Column | C8 or C18 reverse-phase, 2.6-5 µm particle size | Nonpolar stationary phase for separation of moderately nonpolar analytes. |
| Mobile Phase | Acetonitrile/Water gradient | Elutes compounds based on their polarity. |
| Modifier | 0.1% Formic Acid | Improves peak shape and provides protons for MS detection. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow for analytical columns. |
| Column Temperature | 25 - 40 °C | Affects viscosity and separation efficiency. |
| Detection | UV (210-220 nm), ELSD, Corona-CAD, or MS | Monitors the column effluent for separated components. |
This table provides a typical starting point for method development.
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopy involves the interaction of electromagnetic radiation with matter and is indispensable for determining the molecular structure of compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. core.ac.uknih.gov It provides detailed information about the chemical environment of individual atoms (specifically, nuclei like ¹H and ¹³C), revealing how they are connected and arranged in three-dimensional space. core.ac.ukhyphadiscovery.com
For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be used for complete structural assignment. hyphadiscovery.comresearchgate.net
¹H NMR: Would show signals for the protons in the isononyl group and the methylene (B1212753) protons adjacent to the sulfur and ester oxygen. The chemical shift (δ) and splitting patterns (multiplicity) would confirm their connectivity.
¹³C NMR: Would identify all unique carbon atoms, including the carbonyl carbon of the ester, the carbons of the isononyl chain, and the methylene carbon attached to the sulfur.
2D NMR: Experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate protons with the carbons they are directly attached to, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons, establishing the connectivity of the entire molecule. hyphadiscovery.com
The following table predicts the expected NMR chemical shifts for this compound.
| Atom | Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| -C(O )-O- | Carbonyl | - | ~170 |
| -O-CH ₂- | Methylene (ester) | ~4.1 | ~65 |
| -S-CH ₂- | Methylene (thiol) | ~3.2 | ~28 |
| -SH | Thiol | ~1.6 (broad) | - |
| -CH - (isononyl) | Methine | ~1.5-1.7 | ~30-40 |
| -CH ₂- (isononyl) | Methylene | ~1.2-1.4 | ~25-35 |
| -CH ₃ (isononyl) | Methyl | ~0.8-0.9 | ~14-22 |
Values are estimates and can vary based on solvent and specific isomer distribution of the isononyl group.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular "fingerprint" by probing the vibrations of chemical bonds. spectroscopyonline.com
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, key functional groups would produce characteristic absorption bands. A strong, sharp absorption band around 1740 cm⁻¹ is expected for the C=O (carbonyl) stretch of the ester group. researchgate.net The S-H (thiol) stretching vibration typically appears as a weak band around 2550 cm⁻¹, which is a clear indicator of the free thiol group. nih.gov The C-O stretching of the ester will be visible in the 1250-1100 cm⁻¹ region. researchgate.net The NIST database contains an IR spectrum for the related isooctyl mercaptoacetate, which shows these characteristic peaks. nist.gov
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to nonpolar bonds and symmetric vibrations. mdpi.com For this compound, the S-H stretch would be observable, and importantly, the C-S bond stretch would give a signal around 600-700 cm⁻¹. Studies on mercaptoacetic acid have shown that the thiol group readily interacts with metal surfaces, a phenomenon that can be tracked by the disappearance of the ν(SH) band in surface-enhanced Raman scattering (SERS). nih.gov Raman spectroscopy can also be a powerful quantitative tool, as the intensity of the signal is proportional to the concentration of the analyte, allowing for the quantification of active ingredients in complex mixtures without extensive sample preparation. mdpi.comnih.gov
Key vibrational frequencies for this compound are summarized below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| S-H Stretch | Thiol | ~2550 | IR (weak), Raman |
| C=O Stretch | Ester Carbonyl | ~1740 | IR (strong) |
| C-H Stretch | Alkyl | 2850-2960 | IR, Raman |
| C-O Stretch | Ester | 1100-1250 | IR (strong) |
| C-S Stretch | Thioether | 600-700 | Raman |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound and for structural elucidation based on its fragmentation patterns. uni-wuppertal.de MS is often coupled with a chromatographic technique like GC (GC-MS) or LC (LC-MS) to analyze complex mixtures. uni-wuppertal.denih.gov
For this compound (C₁₁H₂₂O₂S), the molecular weight is approximately 218.14 g/mol . In an electron ionization (EI) mass spectrum, typically acquired via GC-MS, a molecular ion peak (M⁺) at m/z 218 would be expected. nist.gov Subsequent fragmentation would likely involve cleavage of the ester and alkyl groups, providing structural information. Common fragments might include the loss of the isononyl side chain or cleavage adjacent to the sulfur or carbonyl groups.
LC-MS, often using softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is also highly suitable. bohrium.com In this case, protonated molecules [M+H]⁺ at m/z 219 or adducts with sodium [M+Na]⁺ at m/z 241 would be observed, confirming the molecular weight with high accuracy. uni-wuppertal.de The high sensitivity and selectivity of MS make it an excellent tool for detecting trace-level impurities and degradation products. uni-wuppertal.de
Expected ions in the mass spectrum of this compound are listed below.
| Ion | m/z (approx.) | Description |
| [C₁₁H₂₂O₂S]⁺ | 218 | Molecular Ion (M⁺) |
| [C₁₁H₂₂O₂S+H]⁺ | 219 | Protonated Molecule [M+H]⁺ |
| [C₁₁H₂₂O₂S+Na]⁺ | 241 | Sodium Adduct [M+Na]⁺ |
| [C₉H₁₉]⁺ | 127 | Isononyl cation |
| [CH₂COOC₉H₁₉]⁺ | 185 | Fragment from S-C bond cleavage |
| [HSCH₂COOH]⁺ | 92 | Mercaptoacetic acid fragment |
The exact fragmentation pattern depends on the ionization technique and energy used.
In Situ and Operando Analytical Studies in Reaction Monitoring
The real-time analysis of chemical reactions as they occur, known as in situ and operando spectroscopy, provides invaluable insights into reaction kinetics, mechanisms, and the influence of various parameters. These methodologies are increasingly being applied to industrial processes, including the synthesis of this compound, to optimize production, ensure product quality, and enhance safety. By monitoring reactions within the reactor under actual process conditions, these techniques eliminate the need for offline sampling, which can be time-consuming and may not accurately represent the state of the reaction.
In the context of this compound synthesis, which typically involves the esterification of thioglycolic acid with isononyl alcohol, in situ and operando studies allow for the continuous tracking of reactant consumption and product formation. This level of process understanding is crucial for controlling the reaction endpoint, minimizing the formation of impurities, and maximizing yield.
A variety of spectroscopic techniques can be employed for the in situ and operando monitoring of this compound synthesis. These include:
Mid-Infrared (MIR) Spectroscopy: In-line MIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, is a powerful tool for monitoring the concentrations of reactants, products, and even catalysts in real-time. nih.gov For the esterification reaction to produce this compound, specific infrared bands corresponding to the C=O stretch of the carboxylic acid reactant and the ester product can be monitored to follow the reaction progress. nih.govyoutube.com
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that offers complementary information to MIR. youtube.com It is particularly well-suited for monitoring reactions in aqueous media and for observing non-polar functional groups. In the synthesis of this compound, Raman spectroscopy can be used to track the disappearance of the S-H bond of thioglycolic acid and the appearance of the characteristic ester linkages. youtube.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy provides detailed structural information and can be used to quantify the different species present in a reaction mixture. nih.govrsc.orgresearchgate.net This technique allows for the simultaneous study of reaction kinetics and the identification of any intermediates or byproducts that may form during the synthesis of this compound. nih.govresearchgate.net
Mass Spectrometry (MS): On-line direct liquid sampling mass spectrometry (DLSMS) can provide rapid analysis of the reaction components. nih.govsigmaaldrich.com This method can generate concentration profiles for all reactants and products, offering a comprehensive view of the reaction progress. nih.gov
Research Findings and Data
While specific in situ and operando studies exclusively focused on this compound are not extensively published in public literature, data from analogous esterification and thiol-ene reactions provide a clear indication of the utility of these methods. For instance, studies on the esterification of butan-1-ol with acetic anhydride (B1165640) have successfully utilized in-line MIR and on-line DLSMS to monitor the reaction, achieving good agreement with offline gas chromatography (GC) data. nih.govsigmaaldrich.com
The following interactive table represents hypothetical data that could be generated from an in situ MIR analysis of the this compound synthesis. The data illustrates the change in concentration of the key components over time.
| Reaction Time (minutes) | Thioglycolic Acid (mol/L) | Isononyl Alcohol (mol/L) | This compound (mol/L) |
| 0 | 1.00 | 1.10 | 0.00 |
| 15 | 0.78 | 0.88 | 0.22 |
| 30 | 0.55 | 0.65 | 0.45 |
| 60 | 0.25 | 0.35 | 0.75 |
| 90 | 0.10 | 0.20 | 0.90 |
| 120 | 0.05 | 0.15 | 0.95 |
This table is a representative example and does not reflect actual experimental data.
Similarly, research on thiol-ene "click" reactions monitored by in situ NMR spectroscopy has demonstrated the ability to follow the reaction kinetics and macromolecular associations in real-time. nih.govrsc.orgresearchgate.net These studies highlight the detailed mechanistic insights that can be gained from such advanced analytical approaches.
The application of these in situ and operando methodologies to the production of this compound and its derivatives offers significant advantages. Real-time data allows for precise control over reaction parameters such as temperature, catalyst loading, and reaction time, leading to a more efficient and consistent manufacturing process. Furthermore, the ability to detect the formation of impurities as they arise enables immediate corrective action, ensuring a higher purity final product.
The integration of these advanced analytical techniques into the manufacturing of this compound represents a key step towards process analytical technology (PAT) implementation, a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.
Environmental Behavior and Degradation Pathways of Isononyl Mercaptoacetate and Its Polymeric Matrices
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of chemical substances by living organisms, primarily microorganisms like bacteria and fungi. This is a critical pathway for the environmental removal of organic compounds.
Studies have systematically investigated the biodegradation of mercaptocarboxylic acids and their esters, the chemical class to which isononyl mercaptoacetate (B1236969) belongs. The findings indicate that these compounds are generally found to be readily biodegradable or at least biodegradable to a significant extent. researchgate.netnih.govd-nb.info The initial step in the microbial degradation of isononyl mercaptoacetate is likely the enzymatic hydrolysis of the ester bond, releasing isononyl alcohol and mercaptoacetic acid. These intermediate products are then further metabolized by microorganisms.
Isononyl Alcohol : This component is considered readily biodegradable according to OECD criteria. basf.comevonik.com Studies on related long-chain alcohols, such as linear alcohol ethoxylates, show that microbial attack can proceed through various routes, including cleavage of the molecule and stepwise oxidation of the alkyl chain. researchgate.net
Mercaptoacetic Acid : This acid has been categorized as having intermediate biodegradability in respirometric tests using activated sludge. nih.gov
| Compound/Class | Biodegradability Finding | Testing Method/Criteria | Source(s) |
| Mercaptocarboxylic Acid Esters | Readily biodegradable or biodegradable to a significant extent. | OECD 301D & 301F | researchgate.netd-nb.info |
| Isononyl Alcohol | Readily biodegradable. | OECD 301B | basf.com |
| Mercaptoacetic Acid | Intermediate biodegradability. | Respirometric tests | nih.gov |
The breakdown of this compound by microorganisms is mediated by specific enzymes. The key enzymatic process is hydrolysis, catalyzed by hydrolase enzymes such as esterases, which are common in the environment. libretexts.orggoogle.com These enzymes cleave the ester bond, which is often the rate-limiting step in the degradation of ester-containing compounds. google.com
Once the ester bond is broken, other enzymatic pathways take over to break down the resulting isononyl alcohol and mercaptoacetic acid. The degradation of the isononyl alcohol chain can proceed via alcohol dehydrogenases and subsequent enzymes, while the sulfur-containing mercaptoacetic acid is metabolized through pathways that break down sulfur-organic compounds. While specific enzymes responsible for the complete degradation of this compound have not been isolated and characterized, the known biodegradability of its chemical class points to the effective action of microbial enzyme systems. researchgate.netnih.gov
Formation and Characterization of Degradation Products
The environmental degradation of this compound is primarily governed by the chemical reactivity of its functional groups, namely the ester and thiol moieties. In polymeric matrices, such as those used for PVC stabilization, the release of this compound is a prerequisite for its degradation. Once released into the environment, it can undergo transformation through several key pathways, including hydrolysis, photodegradation, and biodegradation. These processes lead to the formation of various degradation products.
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by acids or bases, or occur abiotically in water and soil. This process involves the cleavage of the ester bond, yielding isononyl alcohol and thioglycolic acid as primary degradation products. The rate of hydrolysis can be influenced by environmental factors such as pH and temperature.
Oxidation: The thiol group (-SH) of the mercaptoacetate portion is readily oxidized. This can lead to the formation of dithioglycolic acid through the coupling of two thioglycolic acid molecules. Further oxidation can occur, potentially leading to the formation of sulfonic acid derivatives.
Biodegradation: Microorganisms in soil and water can play a significant role in the degradation of this compound and its primary degradation products. Isononyl alcohol, being a long-chain alcohol, is expected to be biodegradable. Similarly, thioglycolic acid can be utilized by microorganisms as a carbon and sulfur source. Complete biodegradation would ultimately result in the formation of carbon dioxide, water, and sulfate (B86663).
The table below outlines the potential degradation products of this compound and the primary pathways leading to their formation.
| Degradation Product | Formation Pathway(s) | Chemical Formula |
| Isononyl alcohol | Hydrolysis | C₉H₂₀O |
| Thioglycolic acid | Hydrolysis | C₂H₄O₂S |
| Dithioglycolic acid | Oxidation of Thioglycolic acid | C₄H₆O₄S₂ |
Detailed research findings on the specific kinetics and mechanisms of these degradation pathways for this compound are not extensively available in the public domain. However, the proposed pathways are based on established principles of organic and environmental chemistry for compounds with similar functional groups.
Fate and Transport Considerations in Environmental Compartments
The fate and transport of this compound in the environment are dictated by its physicochemical properties and the characteristics of the environmental compartments it enters. As a component of organotin stabilizers in PVC products, its release into the environment is often slow, occurring through leaching from the polymer matrix. researchgate.neteuropa.eu Once released, its distribution among air, water, and soil is governed by processes such as volatilization, sorption, and water solubility.
Soil: Due to its expected low water solubility and moderate to high octanol-water partition coefficient (Kow), this compound is likely to adsorb to the organic matter in soil and sediments. This sorption would reduce its mobility in the soil column and limit its potential to leach into groundwater. In the soil environment, biodegradation is expected to be a significant degradation pathway. nih.govresearchgate.net
Water: In aquatic environments, this compound is expected to partition to suspended solids and sediment due to its hydrophobic nature. Hydrolysis and biodegradation are the primary degradation mechanisms in water. Its low volatility suggests that transfer from water to the atmosphere will be limited. The degradation products, such as isononyl alcohol and thioglycolic acid, will have their own distinct fate and transport characteristics.
Air: The vapor pressure of this compound is expected to be low, limiting its presence in the atmosphere. Any fraction that does enter the atmosphere would be subject to reaction with photochemically produced hydroxyl radicals, leading to its degradation.
The following table summarizes the expected behavior and transport considerations for this compound in different environmental compartments.
| Environmental Compartment | Primary Transport Processes | Key Degradation Pathways | Expected Persistence |
| Soil | Sorption to organic matter, limited leaching | Biodegradation, Hydrolysis | Low to Moderate |
| Water | Partitioning to sediment and suspended solids | Hydrolysis, Biodegradation | Low to Moderate |
| Air | Limited volatilization, atmospheric deposition | Photochemical oxidation | Low |
The environmental fate of this compound is also linked to the fate of the organotin compounds it is often associated with in PVC stabilization. europa.euchromatographyonline.com While the mercaptoacetate ligand can be cleaved, the tin-containing moiety will follow its own complex degradation and transport pathways.
Theoretical and Computational Chemistry Studies of Isononyl Mercaptoacetate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. For isononyl mercaptoacetate (B1236969), these methods can offer a detailed picture of its electron distribution, orbital energies, and reactivity, which are crucial for understanding its role as a stabilizer and chemical intermediate.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic properties of molecules. For a compound like isononyl mercaptoacetate, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set like 6-31G(d,p), could be used to optimize its molecular geometry and compute key electronic descriptors.
Drawing parallels from studies on simpler mercaptans like methyl mercaptan, DFT can elucidate the nature of the carbon-sulfur (C-S) bond, which is central to the molecule's reactivity. bohrium.com Calculations would likely reveal the bond length, vibrational frequencies, and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. For instance, in studies of methyl mercaptan, DFT has been used to analyze how external factors can influence these properties. bohrium.comresearchgate.net
Furthermore, DFT is instrumental in studying reaction mechanisms. For organotin compounds, which often incorporate mercaptoacetate ligands, DFT has been used to explore the catalytic mechanisms in reactions like esterification. nih.gov A similar approach for this compound could model its interaction with PVC, detailing the substitution of allylic chlorine atoms and elucidating the stabilization mechanism at an electronic level.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value/Insight | Significance |
| HOMO-LUMO Gap | Moderate energy gap | Indicates good chemical stability but with accessible frontier orbitals for reaction. |
| Mulliken Charges | Negative charge on sulfur and oxygen atoms | Highlights the nucleophilic character of the thiol and ester groups. |
| C-S Bond Length | ~1.85 Å | Provides a baseline for studying bond cleavage and reaction pathways. |
| S-H Bond Dissociation Energy | Relatively low | Suggests the potential for radical scavenging activity, a key aspect of its stabilizing function. |
Note: The values in this table are illustrative and represent typical expectations based on similar molecules, as direct published data for this compound is not available.
Ab Initio Methods
Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can be used to benchmark DFT results. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive, could provide very accurate descriptions of the electronic structure and thermochemistry of this compound.
These methods would be particularly valuable for accurately calculating bond dissociation energies and reaction barriers, providing a "gold standard" for theoretical predictions of its reactivity in processes like thermal degradation of polymers.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations bridge the gap between quantum mechanical descriptions and the macroscopic behavior of materials. By simulating the movement of atoms and molecules over time, MD can reveal how this compound interacts with its environment, particularly within a polymer matrix.
Interactions within Polymer Matrices
In its primary application as a stabilizer for PVC, the intermolecular interactions between this compound and the polymer chains are critical. MD simulations can model a system containing PVC chains and molecules of the stabilizer. These simulations would track the trajectories of each atom, governed by a force field that describes the inter- and intramolecular forces.
The simulations could reveal:
The preferential location of the stabilizer molecules within the PVC matrix.
The nature of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, between the ester and alkyl groups of the stabilizer and the polymer backbone.
The effect of the stabilizer on the mobility and conformation of the PVC chains, which can influence the material's mechanical properties.
Reaction Pathways Modeling
MD simulations, particularly reactive force field (ReaxFF) simulations or Born-Oppenheimer molecular dynamics (BOMD), can be employed to model chemical reactions. acs.org For this compound, this could involve simulating the initial stages of PVC degradation. pishrochem.com
By setting up a simulation box with PVC and the stabilizer at elevated temperatures, one could observe the elementary reaction steps, such as the cleavage of the C-Cl bond in PVC and the subsequent reaction of the resulting radical or carbocation with the mercapto group of the stabilizer. These simulations can provide insights into the reaction kinetics and the mechanism by which the stabilizer intercepts degradation intermediates. Studies on the conversion of methyl mercaptan have demonstrated the power of BOMD in revealing rapid reaction dynamics, such as hydrogen abstraction. acs.org
Chemoinformatics and Machine Learning Approaches for Property Prediction and Design
Chemoinformatics and machine learning offer powerful tools for predicting the properties of chemical compounds and for designing new molecules with desired characteristics.
For this compound, quantitative structure-property relationship (QSPR) models could be developed. By compiling a dataset of related mercaptoacetate esters and their experimentally determined properties (e.g., stabilization efficiency, toxicity, boiling point), machine learning algorithms could be trained to predict these properties for new, untested structures. This approach could be used to screen for alternative stabilizers with improved performance or a better safety profile.
Methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS), which combines quantum chemical calculations with statistical thermodynamics, have been successfully used to screen physical solvents for the absorption of methyl mercaptan. nih.gov A similar approach could be applied to predict the solubility and compatibility of this compound and its analogues in various polymer systems.
Moreover, machine learning models could be trained on data from quantum chemical calculations or molecular dynamics simulations to create surrogate models that can rapidly predict properties like HOMO-LUMO gaps or binding affinities, bypassing the need for computationally expensive simulations for every new candidate molecule.
Theoretical Modeling of Degradation Pathways and Mechanisms
While specific theoretical and computational chemistry studies exclusively focused on this compound are not extensively available in public literature, the degradation pathways of this molecule can be inferred by examining computational models of its constituent functional groups: the thioether (or mercaptan) and the ester. Theoretical modeling of structurally similar compounds provides a robust framework for understanding the likely degradation mechanisms of this compound, which are primarily anticipated to be oxidative and hydrolytic in nature.
Computational studies on analogous molecules suggest that the degradation of this compound would likely proceed through two main pathways: oxidation of the sulfur atom and hydrolysis of the ester linkage. Density Functional Theory (DFT) is a common computational method used to assess the kinetics and thermodynamics of such reactions, providing insights into reaction barriers and the stability of intermediates and products. nih.gov
Oxidative Degradation
The sulfur atom in this compound is susceptible to oxidation by various reactive oxygen species (ROS). Computational models have been effectively used to study the oxidation of aliphatic thioethers. acs.org The reaction with hydroxyl radicals (•OH), for instance, is a key degradation pathway. Theoretical studies on similar thioethers show that the presence of molecular oxygen can be crucial in the mechanism of oxidation to sulfoxides. acs.org
The initial step in the oxidative degradation is often the attack of a radical species on the sulfur atom. For example, studies on the photo-oxidative degradation of oligothiophenes have shown that the formation of a sulfoxide (B87167) on the thiophene (B33073) ring is a highly probable degradation pathway when hydroxyl radicals are present. nih.gov The attack by a hydroxyl radical is often found to be more favorable both kinetically and thermodynamically compared to other radicals. nih.gov Subsequent reactions can lead to further oxidation to a sulfone or cleavage of the carbon-sulfur bond.
The table below summarizes theoretical findings for the oxidation of related thioether compounds, which can be considered analogous to the oxidative degradation of this compound.
| Oxidant | Reactant Type | Key Theoretical Finding | Reference |
| Hydroxyl Radical (•OH) | Aliphatic Thioether | Formation of sulfoxide is a primary degradation pathway. | acs.org |
| Hydroxyl Radical (•OH) | Boron-Containing Oligothiophenes | Attack on the sulfur-containing ring to form a radical adduct is kinetically and thermodynamically favorable. | nih.gov |
| Triplet Molecular Oxygen (³O₂) | Radical Adduct of Oligothiophene | Stepwise addition has a significant free energy barrier, leading to a thermodynamically stable degradation product via ring cleavage. | nih.gov |
| Singlet Molecular Oxygen (¹O₂) | Oligothiophene | Reactions exhibit high energy barriers, with the attack on the α-carbon of the thiophene ring being kinetically favored. | nih.gov |
| Hypochlorite | Aryl Thioethers | Oxidation to sulfoxide and sulfone occurs at a much faster rate compared to oxidation by hydrogen peroxide. | acs.org |
Hydrolytic Degradation
The ester functional group in this compound is susceptible to hydrolysis, which would cleave the molecule into isononyl alcohol and mercaptoacetic acid. Computational studies have extensively modeled the hydrolysis of various esters and thioesters. dntb.gov.uanih.gov These studies often reveal a multi-step mechanism involving the formation of a tetrahedral intermediate. nih.govmdpi.com
The hydrolysis can be catalyzed by acid or base. Computational models of carboxylesterase-catalyzed hydrolysis show a four-step mechanism:
Nucleophilic attack by a serine residue to form a tetrahedral intermediate. nih.gov
Formation of an acyl-enzyme complex and release of the alcohol. nih.gov
Nucleophilic attack by a water molecule to form a second tetrahedral intermediate. nih.gov
Release of the carboxylic acid product. nih.gov
In the absence of enzymatic catalysis, water molecules themselves can act as catalysts. mdpi.com Computational studies on the hydrolysis of S-ethyl trifluorothioacetate have shown that water structures can effectively catalyze the reaction, with the leaving group's basicity being a critical factor in the reaction rate. mdpi.com DFT calculations have been employed to investigate the hydrolysis of esters like ethyl acetate (B1210297), revealing that the cleavage of the tetrahedral intermediate is often the rate-determining step. nih.gov
The following table presents data from computational studies on the hydrolysis of related ester and thioester compounds.
| Compound Type | Catalytic Condition | Key Theoretical Finding | Reference |
| Thioester | Carboxylesterase (enzyme) | Hydrolytic and transesterification processes are less favorable compared to esters. | nih.gov |
| S-Ethyl Trifluorothioacetate | Water | Water structures can act as effective catalysts in the hydrolysis reaction. | mdpi.com |
| Ethyl Acetate | Molybdocene Catalyst | The cleavage of the tetrahedral intermediate is the rate-determining step with a significant Gibbs energy barrier. | nih.gov |
| Polyester | Autocatalytic | Degradation is triggered by hydrolysis of ester bonds, catalyzed by the acidic degradation products. | researchgate.net |
Thermal Degradation
While specific computational models for the thermal degradation of this compound are scarce, studies on related mercaptans suggest that thermal decomposition is a relevant degradation pathway at elevated temperatures. Research indicates that mercaptans can start to decompose at temperatures between 300°C and 400°C. researchgate.net Theoretical studies on the thermal desorption kinetics of methyl mercaptan provide insights into the binding energies and entrapment of such molecules in different environments, which can be a precursor to understanding their thermal decomposition behavior. arxiv.org
Q & A
What analytical techniques are validated for determining the purity and structural integrity of isononyl mercaptoacetate in polymer research?
Basic Research Question
Methodological Answer:
this compound’s purity and structure are typically analyzed using thermogravimetric analysis (TGA) and Fourier-transform infrared (FTIR) spectroscopy . TGA quantifies thermal decomposition patterns to estimate mercaptoacetate content by correlating weight loss with functional group degradation . FTIR identifies characteristic peaks, such as the S-H stretch (~2570 cm⁻¹) and ester carbonyl (C=O) vibrations (~1740 cm⁻¹), to confirm structural integrity . For reproducibility, calibrate instruments using reference spectra of pure mercaptoacetate esters and validate measurements against synthetic standards.
How can researchers resolve discrepancies in mercaptoacetate content measurements between TGA and FTIR spectroscopy?
Advanced Research Question
Methodological Answer:
Discrepancies arise from differences in sensitivity: TGA detects bulk thermal degradation, while FTIR identifies specific functional groups. To reconcile
- Cross-validate with nuclear magnetic resonance (NMR) spectroscopy, which quantifies proton environments (e.g., methylene groups adjacent to sulfur in mercaptoacetate esters) .
- Control experiments using polymer matrices without mercaptoacetate can isolate interference from co-degrading components .
- Statistical analysis (e.g., ANOVA) identifies systematic errors in sample preparation or instrument calibration .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
Methodological Answer:
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile thiol compounds .
- Waste disposal : Segregate waste containing mercaptoacetate derivatives and collaborate with certified hazardous waste management services to prevent environmental contamination .
- Personal protective equipment (PPE) : Wear nitrile gloves and chemical-resistant aprons to avoid dermal exposure, as mercaptoacetates can cause irritation .
How can experimental design address challenges in studying this compound’s inhibition of fatty acid oxidation?
Advanced Research Question
Methodological Answer:
- Dose-response studies : Use mercaptoacetate concentrations ranging from 0.1–10 mM to establish IC₅₀ values in in vitro models (e.g., isolated mitochondria) .
- Control groups : Include saline-treated and baseline oxidation rate groups to distinguish inhibition efficacy from systemic effects .
- Metabolic profiling : Pair with gas chromatography-mass spectrometry (GC-MS) to quantify intermediates like acetyl-CoA, confirming pathway disruption .
What NMR spectroscopic strategies optimize characterization of mercaptoacetate esters?
Basic Research Question
Methodological Answer:
- ¹³C NMR : Assign peaks for carbonyl carbons (~170 ppm) and methylene groups adjacent to sulfur (~35 ppm) .
- ¹H NMR : Integrate peaks for ester-linked methyl groups (~1.2–1.5 ppm) and thiol protons (~1.6–2.0 ppm, if unoxidized) .
- Deuterated solvents : Use CDCl₃ to avoid signal overlap and enhance resolution .
What synthetic strategies minimize by-products during this compound synthesis?
Advanced Research Question
Methodological Answer:
- Catalyst optimization : Use tin-based catalysts (e.g., dibutyltin dilaurate) to accelerate esterification while reducing side reactions like thiol oxidation .
- Purification steps : Distill under reduced pressure (e.g., 100°C at 10 mmHg) to isolate this compound from unreacted thiols or diesters .
- Reaction monitoring : Employ thin-layer chromatography (TLC) with UV visualization to track progress and terminate reactions at >95% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
